N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC15215845
Molecular Formula: C20H13F5N4
Molecular Weight: 404.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H13F5N4 |
|---|---|
| Molecular Weight | 404.3 g/mol |
| IUPAC Name | N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C20H13F5N4/c1-11-10-16(27-15-8-6-14(22)7-9-15)29-19(26-11)17(18(28-29)20(23,24)25)12-2-4-13(21)5-3-12/h2-10,27H,1H3 |
| Standard InChI Key | KJXHNORJORPJMX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C(F)(F)F)C4=CC=C(C=C4)F |
Introduction
N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of two 4-fluorophenyl groups and a trifluoromethyl moiety enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Molecular Formula and Weight
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Molecular Formula: C21H16F4N4
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Molecular Weight: Not explicitly mentioned in the search results, but typically calculated based on the molecular formula.
Reactivity
The compound can participate in various chemical reactions, including aromatic substitution reactions due to the fluorophenyl rings and nucleophilic substitution reactions involving the amine group. The trifluoromethyl group enhances the compound's lipophilicity and stability.
Synthesis Methods
The synthesis of N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. Common methods include the use of trifluoromethyl iodide to introduce trifluoromethyl groups and palladium or copper salts as catalysts for coupling reactions. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.
Biological Activities and Applications
Research indicates that compounds within this class have shown promise in inhibiting specific biological targets, such as Na v1.8 channels, which are relevant to pain pathways. This suggests potential applications in the development of therapeutic agents for pain management and other conditions where such targets are involved.
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